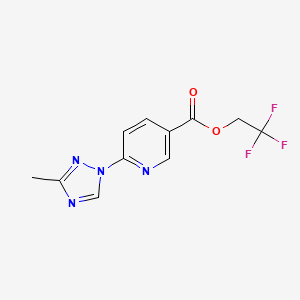
2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the reaction of 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinic acid (a precursor) with 2,2,2-trifluoroethyl methacrylate . The reaction likely proceeds through esterification or amidation, resulting in the formation of the desired product. Spectroscopic techniques such as IR, ^1H-NMR, mass spectroscopy, and elemental analysis confirm the structure of the synthesized compound .
Molecular Structure Analysis
The molecular structure of 2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate consists of a nicotinate moiety linked to a 1,2,4-triazole ring via a trifluoroethyl group. The trifluoroethyl substituent imparts unique physicochemical properties to the compound .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Triazole Derivatives in Scientific Research
Triazole derivatives have been extensively studied for their diverse biological activities. They are of significant interest in the development of new drugs because of their structural variations and broad spectrum of pharmacological properties. Triazole compounds have been associated with anti-inflammatory, antimicrobial, antitumoral, and antiviral activities, among others. The synthesis and biological evaluation of triazole derivatives continue to be a fertile ground for pharmaceutical research, aiming at discovering new therapeutic agents for various diseases, including neglected diseases and those caused by resistant bacteria and viruses. The preparation methods for these compounds are evolving with an emphasis on green chemistry, energy saving, and sustainability (Ferreira et al., 2013).
Nicotinic Acid Derivatives in Scientific Research
Nicotinic acid, also known as niacin, and its derivatives have been recognized for their importance in the treatment of lipid disorders. In pharmacological doses, nicotinic acid can significantly lower very low-density and low-density lipoprotein levels while increasing high-density lipoprotein levels. It has potential benefits in reducing long-term mortality in patients with coronary artery disease and may slow or reverse the progression of atherosclerosis. Despite its beneficial effects, the use of high doses of nicotinic acid is limited by adverse reactions such as cutaneous flushing, skin rash, and gastric upset. However, these effects can be minimized with careful dosing titration. The development of nicotinic acid derivatives continues to be a key area of research for their potential in treating hyperlipidemia and related conditions (Helen Luciw Figge et al., 1988).
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl 6-(3-methyl-1,2,4-triazol-1-yl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O2/c1-7-16-6-18(17-7)9-3-2-8(4-15-9)10(19)20-5-11(12,13)14/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYIMOXFIZNOEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=NC=C(C=C2)C(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3Z)-1-tert-butyl-3-(dimethylaminomethylidene)-6-[(E)-2-phenylethenyl]piperidine-2,4-dione](/img/structure/B3134572.png)


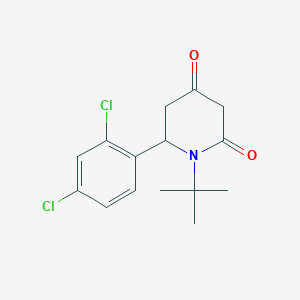
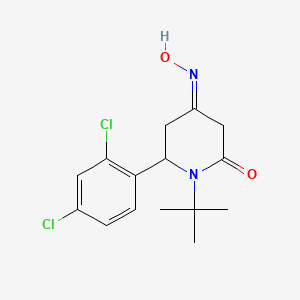
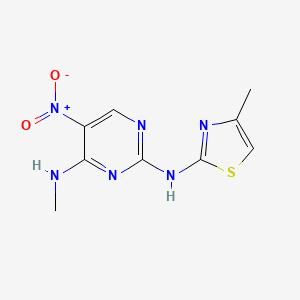
![2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate](/img/structure/B3134621.png)
![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide](/img/structure/B3134636.png)
![3-(4-Methoxyphenyl)-1'-[(4-methoxyphenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B3134643.png)
![Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4,5-diphenyl-1H-pyrrole-3-carboxylate](/img/structure/B3134647.png)
![Methyl 4-[4-(3-pyridinyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B3134654.png)
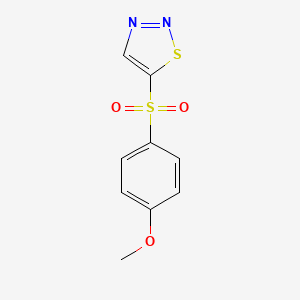

![3-(tert-butylsulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3134683.png)